N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine
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Overview
Description
N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is characterized by the presence of a trifluorophenoxy group attached to an ethanamine backbone, with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine typically involves the reaction of 3,4,5-trifluorophenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage . The reaction mixture is then heated to promote the reaction, and the product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trifluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives .
Scientific Research Applications
N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine involves its interaction with specific molecular targets. The trifluorophenoxy group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate various signaling pathways by binding to receptors or enzymes, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(4-fluorophenoxy)ethanamine
- N,N-Dimethyl-2-(3,5-difluorophenoxy)ethanamine
- N,N-Dimethyl-2-(3,4-difluorophenoxy)ethanamine
Uniqueness
N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine is unique due to the presence of three fluorine atoms on the phenoxy group, which significantly alters its chemical and physical properties compared to similar compounds. The trifluorophenoxy group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N,N-dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)3-4-15-7-5-8(11)10(13)9(12)6-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDJMCVRMLEGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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